3,5-di-tert-butyl-4-hydroxybenzamide

概述

描述

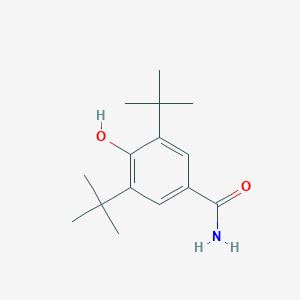

3,5-di-tert-butyl-4-hydroxybenzamide is an organic compound with the molecular formula C15H23NO2. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amide functional group.

准备方法

Synthetic Routes and Reaction Conditions

3,5-di-tert-butyl-4-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage .

Industrial Production Methods

In industrial settings, the production of 3,5-ditert-butyl-4-hydroxybenzamide often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

DBHBA has been identified as a potential inhibitor of enzymes such as 5-lipoxygenase and cyclooxygenase. These enzymes are crucial in the inflammatory response, making DBHBA a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have shown that derivatives of DBHBA exhibit significant anti-inflammatory effects, which could lead to the development of new therapeutic agents for pain management and inflammation control .

Synthesis of Novel Compounds

DBHBA serves as a building block in synthesizing various pharmaceutical compounds. For instance, it has been used to create substituted thiadiazoles and oxadiazoles, which possess biological activity against inflammatory conditions. These derivatives are being researched for their efficacy in treating chronic pain and inflammatory diseases .

Antioxidant Applications

Food Preservation

DBHBA is recognized for its antioxidant properties, making it valuable in food preservation. It helps prevent oxidative degradation in food products, thereby extending shelf life and maintaining nutritional quality. Its effectiveness as an antioxidant has been studied extensively, highlighting its role in inhibiting lipid peroxidation and protecting food from spoilage .

Polymer Stabilization

In materials science, DBHBA is utilized as a stabilizer for polymers, particularly polypropylene. Its ability to absorb ultraviolet light makes it effective in enhancing the durability and longevity of plastic materials exposed to sunlight. This application is crucial in industries where material degradation due to UV exposure can lead to product failure .

Case Studies

作用机制

The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzamide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and lipid peroxides, thereby protecting cells and materials from oxidative stress .

相似化合物的比较

Similar Compounds

- 3,5-Ditert-butyl-4-hydroxybenzaldehyde

- 3,5-Ditert-butyl-4-hydroxybenzoic acid

- 2,6-Ditert-butyl-4-methylphenol

Uniqueness

Compared to similar compounds, 3,5-ditert-butyl-4-hydroxybenzamide is unique due to its amide functional group, which imparts different chemical properties and reactivity. This makes it particularly useful in applications where both antioxidant properties and amide functionality are desired .

生物活性

3,5-Di-tert-butyl-4-hydroxybenzamide (DTBHA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₃₁N₁O₂. The structure features two tert-butyl groups and a hydroxy group attached to a benzamide core, contributing to its lipophilicity and antioxidant properties. The presence of the hydroxy group allows DTBHA to act as a radical scavenger, which is crucial for its biological activity.

Antioxidant Properties

DTBHA has been shown to exhibit antioxidant activity , which is attributed to its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies indicate that DTBHA can effectively reduce oxidative damage in cellular models, enhancing cell viability under stress conditions .

Enzyme Inhibition

Research has demonstrated that DTBHA can inhibit specific enzymes, including urease and β-secretase. For instance, derivatives of DTBHA have shown promising urease inhibitory activity with IC50 values ranging from 13.33 µM to 251.74 µM. Additionally, the compound has been investigated for its potential to inhibit β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies suggest that DTBHA may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies indicate that DTBHA possesses antimicrobial properties . It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

- Neuroprotective Effects : A study assessed the neuroprotective effects of DTBHA in models of oxidative stress induced by amyloid-beta peptide. Results indicated that DTBHA treatment significantly reduced cell death and oxidative stress markers compared to untreated controls .

- Urease Inhibition : In a comparative study involving synthesized derivatives of DTBHA, it was found that these compounds exhibited strong urease inhibition, making them candidates for treating urease-related conditions such as urinary tract infections.

- Cardiovascular Health : A recent investigation into the effects of DTBHA on hypercholesterolemic mice showed that it could mitigate some cardiovascular risks associated with high cholesterol diets. The study highlighted improvements in lipid profiles when DTBHA was administered alongside an atherogenic diet .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two tert-butyl groups + hydroxy group | Antioxidant, enzyme inhibition |

| N-tert-Butyl-4-hydroxybenzamide | One tert-butyl group + hydroxy group | Antioxidant |

| 4-Hydroxybenzoic Acid | Hydroxy group on benzene | Simple phenolic antioxidant |

属性

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQOKRGJUFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。